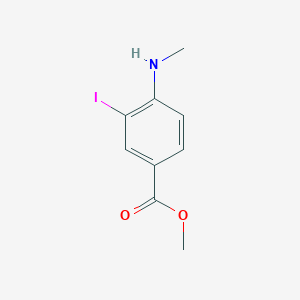

Methyl 3-iodo-4-(methylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-iodo-4-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLWRJLRIKPCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661078 | |

| Record name | Methyl 3-iodo-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868540-77-6 | |

| Record name | Methyl 3-iodo-4-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Iodo 4 Methylamino Benzoate

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of Methyl 3-iodo-4-(methylamino)benzoate allows for the logical disconnection of the target molecule into simpler, commercially available, or easily synthesizable starting materials. The primary disconnections involve the carbon-iodine bond, the carbon-nitrogen bond of the methylamino group, and the ester linkage.

Approaches to Introduce the Aryl Iodide Moiety

The introduction of an iodine atom onto an aromatic ring is a critical step in the synthesis of the target molecule. Several methods are available, each with its own advantages and substrate scope.

Sandmeyer Reaction: A classic and reliable method involves the diazotization of an aromatic amine followed by treatment with an iodide salt, typically potassium iodide (KI). thieme-connect.de This approach is advantageous when the corresponding aniline (B41778) precursor is readily accessible. The reaction proceeds via an arenediazonium salt intermediate. acs.org A one-pot method for the diazotization-iodination of aromatic amines using silica (B1680970) sulfuric acid and sodium nitrite (B80452) with potassium iodide offers a convenient, solvent-free option at room temperature. thieme-connect.de

Electrophilic Iodination: Direct iodination of an activated aromatic ring can be achieved using molecular iodine (I₂) or other electrophilic iodine reagents like N-iodosuccinimide (NIS). acs.org The directing effects of existing substituents on the ring are crucial for achieving the desired regiochemistry. For instance, an amino or hydroxyl group strongly activates the ortho and para positions, which can be exploited for selective iodination.

From Arylhydrazines: A metal- and base-free method allows for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine in dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov In this reaction, iodine acts as both an oxidant to form the arenediazonium salt in situ and as the iodine source. nih.gov

From Aryltriazenes: Aryltriazenes serve as stable precursors to aryl iodides. umich.edu Their decomposition, promoted by iodine in various organic solvents, yields the corresponding aryl iodide under mild conditions. This method is tolerant of a wide range of functional groups that might be sensitive to the acidic conditions of the Sandmeyer reaction. umich.edu

Strategies for the Methylamino Group Installation

The installation of the methylamino group can be approached through several synthetic routes, primarily involving N-alkylation or reductive amination.

Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor with a good leaving group (e.g., a halogen like chlorine or fluorine) is available at the C-4 position and the ring is sufficiently activated by electron-withdrawing groups, direct substitution with methylamine (B109427) can be a viable strategy. For example, 4-chloro-3-nitrobenzoic acid can be reacted with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. google.com

Reductive Amination: A common and versatile method involves the reaction of a carbonyl compound (an aldehyde or ketone) with methylamine to form an imine or enamine, which is then reduced in situ. In the context of the target molecule, this would likely involve a precursor with a formyl group.

N-Alkylation of an Aniline Precursor: Starting from the corresponding primary amine (4-aminobenzoate derivative), the methylamino group can be installed via direct alkylation with a methylating agent like methyl iodide. This reaction can sometimes lead to over-alkylation, so the use of protecting groups or carefully controlled reaction conditions is often necessary.

Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the amino group to prevent it from reacting in subsequent steps. masterorganicchemistry.com Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are commonly used. masterorganicchemistry.com These groups can be selectively installed and removed under specific conditions. masterorganicchemistry.com

Routes for Carboxylic Ester Formation

The methyl ester moiety is typically introduced through the esterification of the corresponding carboxylic acid.

Fischer-Speier Esterification: This is the most common method for preparing esters, involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). quizlet.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com The reaction is typically heated under reflux. quizlet.com

Reaction with Acyl Chlorides or Acid Anhydrides: Esters can also be formed by reacting an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.ukchemguide.co.uk These reactions are generally faster and not reversible but require the prior preparation of the acyl chloride or anhydride.

Alkylation of a Carboxylate Salt: The methyl ester can be formed by reacting the sodium or potassium salt of the carboxylic acid with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Precursor Chemistry and Starting Material Derivatization

The successful synthesis of Methyl 3-iodo-4-(methylamino)benzoate relies heavily on the efficient preparation of key intermediates and the strategic interconversion of functional groups.

Synthesis of Key Intermediates

A plausible synthetic route starts from commercially available materials and builds complexity through a series of well-established reactions. A key intermediate is 4-amino-3-iodobenzoic acid or its corresponding esters. guidechem.com

For example, 4-aminobenzoic acid ethyl ester can be used as a starting material. guidechem.com The synthesis of ethyl 4-amino-3-iodobenzoate has been achieved by reacting ethyl p-aminobenzoate with potassium iodide and sodium hypochlorite (B82951) as an oxidant. guidechem.com The resulting amino group can then be methylated. Subsequently, the ethyl ester can be transesterified or hydrolyzed and then re-esterified to yield the methyl ester.

Alternatively, starting from 3-amino-4-methylbenzoic acid, esterification with methanol (B129727) in the presence of thionyl chloride can produce methyl 3-amino-4-methylbenzoate. chemicalbook.com This intermediate would then require iodination and conversion of the C-4 methyl group to a methylamino group, which represents a more complex synthetic challenge.

Functional Group Interconversions for Precursor Access

Functional group interconversions are essential for manipulating the structure of precursors to arrive at the desired substitution pattern.

Reduction of a Nitro Group: A common strategy to introduce an amino group is through the reduction of a nitro group. For instance, methyl 4-methyl-3-nitrobenzoate can be hydrogenated using a catalyst like Raney Nickel to yield methyl 3-amino-4-methylbenzoate. chemicalbook.com This amino group could then be a handle for diazotization and iodination.

Halogen Exchange: While less common for iodides, under specific conditions, a different halogen could potentially be exchanged for iodine.

The table below summarizes some key synthetic reactions relevant to the preparation of Methyl 3-iodo-4-(methylamino)benzoate and its precursors.

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Iodination | p-Aminobenzoic acid ethyl ester | KI, NaClO | 4-Amino-3-iodobenzoic acid ethyl ester | guidechem.com |

| Iodination | Arylhydrazine hydrochloride | I₂, DMSO | Aryl iodide | acs.orgnih.gov |

| Esterification | 3-Amino-4-methylbenzoic acid | MeOH, SOCl₂ | Methyl 3-amino-4-methylbenzoate | chemicalbook.com |

| Esterification | Benzoic Acid | Methanol, H₂SO₄ | Methyl Benzoate (B1203000) | youtube.com |

| N-Alkylation | 4-Chloro-3-nitrobenzoic acid | Methylamine | 4-Methylamino-3-nitrobenzoic acid | google.com |

| Reduction | Methyl 4-methyl-3-nitrobenzoate | Raney Ni, H₂ | Methyl 3-amino-4-methylbenzoate | chemicalbook.com |

Reaction Condition Optimization and Mechanistic Studies in Synthesis

The formation of the carbon-iodine (C-I) bond on an electron-rich aromatic ring, such as an aniline derivative, is a key transformation. The choice of catalyst is paramount in activating the iodine source and directing the substitution. Various catalytic systems have been explored for the iodination of arenes. Lewis acids, for instance, are commonly used to polarize halogen molecules, creating a more potent electrophile. byjus.com

In the context of iodination, which is often a reversible reaction, oxidative activation strategies are employed to generate reactive iodonium (B1229267) species or to oxidize the hydriodic acid (HI) byproduct, thereby driving the equilibrium towards the product. byjus.comnih.gov Silver salts like silver sulfate (Ag₂SO₄) are effective in this regard, as they activate molecular iodine by forming an insoluble silver iodide precipitate and generating an electrophilic iodine species. nih.gov Other systems utilize catalysts like sodium nitrite or vanadyl acetylacetonate (B107027) in conjunction with an iodine source and an oxidant. mdpi.com More recent methodologies have explored the use of gold(I) catalysts with N-Iodosuccinimide (NIS) for the efficient iodination of electron-rich arenes under mild conditions. organic-chemistry.org

| Catalyst System | Iodine Source | Substrate Type | Reference |

|---|---|---|---|

| Silver Sulfate (Ag₂SO₄) | I₂ | Aromatic Compounds | nih.gov |

| Gold(I) Complex | N-Iodosuccinimide (NIS) | Electron-rich Arenes | organic-chemistry.org |

| Disulfide Organocatalyst | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Electron-rich Aromatic Compounds | organic-chemistry.org |

| Sodium Nitrite (NaNO₂) / Acid | Potassium Iodide (KI) | Carbonyl Compounds | mdpi.com |

| Iron (III) Chloride (FeCl₃) | I₂ | Arenes | byjus.com |

The solvent plays a critical role in electrophilic aromatic substitution, influencing both the reaction rate and the regiochemical outcome. Solvents can affect the solubility of reagents, stabilize intermediates, and in some cases, participate directly in the reaction mechanism. For instance, studies on the iodination of anilines have been conducted in aqueous acetic acid. niscpr.res.in The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a wide range of arenes with N-halosuccinimides. organic-chemistry.org

In some systems, the solvent choice can dramatically alter the site of halogenation. For example, in the iodination of certain aryl methyl ketones, using acetonitrile (B52724) favored iodination on the aromatic ring, whereas using aqueous ethanol (B145695) resulted in iodination of the methyl group. mdpi.com This highlights the solvent's ability to modulate the reactivity of different parts of a molecule. Furthermore, water has been shown to tune the activity of certain catalysts, generating more acidic sites that can lead to different degrees of iodination. researchgate.net

| Solvent | Reaction System | Observed Effect | Reference |

|---|---|---|---|

| Aqueous Acetic Acid | Iodination of anilines with ICl | Serves as the reaction medium for kinetic studies. | niscpr.res.in |

| Hexafluoroisopropanol (HFIP) | Halogenation with N-halosuccinimides | Enables mild and highly regioselective halogenation. | organic-chemistry.org |

| Acetonitrile vs. Aqueous Ethanol | α-iodination of aryl methyl ketones | Acetonitrile promotes ring iodination; aqueous ethanol promotes methyl group iodination. | mdpi.com |

| Water | Iodination with NIS catalyzed by sulfated polyborate | Tunes catalyst to generate more Brønsted acid sites, enhancing reaction. | researchgate.net |

Temperature is a critical parameter that directly affects the rate of reaction, and consequently, the yield and purity of the product. Kinetic studies on the iodination of anilines have been performed at various temperatures (e.g., 35°, 40°, and 45°C) to determine activation parameters, confirming the temperature dependence of the reaction rate. niscpr.res.in Synthetic procedures often require precise temperature control; some reactions are initiated at very low temperatures (e.g., -50°C to -40°C) to control the initial exothermic steps, followed by heating or refluxing for extended periods to ensure the reaction goes to completion. orgsyn.org

Pressure is typically a significant factor in reactions involving gaseous reagents. While direct iodination of anilines is usually a liquid-phase reaction conducted at atmospheric pressure, related synthetic steps can be pressure-dependent. For example, the synthesis of the precursor N-methylanthranilate via reductive alkylation may be carried out under superatmospheric hydrogen pressure (1 to 15 atmospheres) to facilitate the hydrogenation step. google.com

| Reaction Type | Temperature Conditions | Purpose | Reference |

|---|---|---|---|

| Iodination of Anilines | 35°C, 40°C, 45°C | Kinetic analysis and determination of Arrhenius activation parameters. | niscpr.res.in |

| Organic Synthesis Step | -50°C to -40°C, then reflux | Control of initial reactivity, followed by driving the reaction to completion. | orgsyn.org |

| Reductive Alkylation (Precursor) | 0°C to 150°C | Optimization of catalytic hydrogenation for precursor synthesis. | google.com |

| Methylation | 60°C | Controlled methylation of a hydroxybenzoate precursor. | chemicalbook.com |

The iodination of an aniline derivative to form Methyl 3-iodo-4-(methylamino)benzoate proceeds via an electrophilic aromatic substitution mechanism. The benzene (B151609) ring is activated by the electron-donating methylamino group (-NHCH₃). Through resonance, this group increases the electron density at the ortho and para positions, making them susceptible to attack by an electrophile. byjus.com

The key steps in the mechanism are:

Generation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. The reaction requires an activator or catalyst to generate a more potent electrophilic iodine species, often represented as I⁺. nih.gov This can be achieved using a Lewis acid, an oxidizing agent, or a silver salt that sequesters I⁻.

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic iodine species. The methylamino group directs the substitution primarily to the ortho and para positions. Since the para position is already occupied by the ester group's precursor, the substitution occurs at the ortho position (C3). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the new iodo group, restoring the aromaticity of the ring and yielding the final product.

A crucial aspect of iodination is its reversibility. The reaction produces hydriodic acid (HI), which is a strong reducing agent and can react with the iodinated product to reverse the reaction. byjus.com Therefore, an oxidizing agent (e.g., iodic acid, HIO₃, or nitric acid) is often included to oxidize the HI byproduct to I₂, shifting the equilibrium in favor of the products. byjus.com

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves designing processes that are safer, more efficient, and produce less waste.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize the generation of byproducts. jocpr.comprimescholars.com

In the context of synthesizing Methyl 3-iodo-4-(methylamino)benzoate, several strategies can enhance the atom economy and green profile:

Catalytic Reagents: Using catalytic amounts of a substance to promote the reaction is inherently more atom-economical than using stoichiometric reagents that are consumed and become waste.

Choice of Halogenating Agent: Directly using molecular iodine in the presence of a catalytic oxidant is often a greener approach compared to using pre-formed, more complex iodinating agents. mdpi.com

Avoiding Hazardous Reagents: Replacing hazardous reagents with safer alternatives is a key green strategy. For instance, in the synthesis of related halogenated anilines, hazardous reagents like bromine have been replaced by a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide. acs.org

| Less Atom-Economical / Traditional Approach | Greener / More Atom-Economical Approach | Green Advantage |

|---|---|---|

| Use of stoichiometric activating agents. | Use of catalytic systems (e.g., Gold(I), NaNO₂). mdpi.comorganic-chemistry.org | Reduces waste, higher atom efficiency. |

| Traditional synthesis of aniline precursors using high heat and pressure. specchemonline.com | Electrochemical synthesis of anilines at room temperature and pressure. specchemonline.com | Lower energy consumption, potential use of renewable energy. |

| Use of hazardous reagents like elemental bromine for halogenation. acs.org | In-situ generation of the electrophile from safer salts (e.g., KBr) with an oxidant. acs.org | Improved safety profile, avoidance of highly toxic materials. |

| Substitution reactions with inherent byproduct formation. | Designing synthetic routes that incorporate rearrangement or addition reactions. jocpr.comrsc.org | Maximizes incorporation of reactant atoms into the final product (higher atom economy). |

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents is critical in shaping the environmental profile of a synthetic process. Traditional methods often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste. acs.org The synthesis of Methyl 3-iodo-4-(methylamino)benzoate can be rendered more sustainable by adopting greener alternatives.

Detailed Research Findings:

Research into green chemistry has identified several classes of sustainable solvents applicable to the key reactions in the synthesis of Methyl 3-iodo-4-(methylamino)benzoate. These include water, supercritical carbon dioxide (scCO₂), and ionic liquids (ILs).

For the iodination step, which traditionally might use chlorinated solvents, water has emerged as a viable and eco-friendly medium. sigmaaldrich.com The use of molecular iodine in conjunction with a green oxidant in an aqueous medium can be an effective strategy. mdpi.com For instance, the iodination of anilines and phenols has been successfully carried out in water. mdpi.com Supercritical CO₂ is another promising alternative, particularly due to its non-toxic and non-flammable nature, and its ability to dissolve non-polar compounds like iodine while being easily separable from the reaction mixture post-reaction. umich.edumdpi.com Ionic liquids, being non-volatile, can also serve as recyclable solvents for halogenation reactions, although their toxicity and biodegradability must be carefully considered. rsc.org

In the N-methylation step, traditional reagents like methyl iodide are highly toxic. Sustainable alternatives include dimethyl carbonate, which is a greener methylating agent, or the use of carbon dioxide (CO₂) as a C1 source with a suitable reducing agent like H₂. thieme-connect.com These approaches avoid the use of hazardous alkylating agents.

For the esterification of the benzoic acid moiety, employing an excess of methanol to act as both reagent and solvent can be a viable strategy, especially if the excess can be recovered and recycled. cmu.edu Solvent-free esterification using solid acid catalysts is another green approach that minimizes solvent waste. cmu.edu Enzyme-catalyzed esterification, typically conducted in aqueous or benign organic solvents, also represents a highly sustainable option. nih.gov

Interactive Data Table: Comparison of Solvents for Aromatic Iodination

| Solvent System | Substrate Example | Iodinating Agent | Oxidant/Catalyst | Yield (%) | Environmental Considerations | Reference |

| Pyridine/Dioxane | Aniline Derivatives | I₂ | - | High | Dioxane is a suspected carcinogen. | acs.org |

| Water | Phenols | I₂ | O₂ / Cu(NO₃)₂ | High | Green, but catalyst may need recovery. | mdpi.com |

| Supercritical CO₂ | Fluorinated Arenes | - | Rh nanoparticles | 70-92 | Non-toxic, easily recyclable, but requires high pressure. | rsc.org |

| Ionic Liquid (bmimBF₄) | Aryl Alkyl Ketones | I₂ | H₂O₂ | Excellent | Recyclable, but potential toxicity and biodegradability issues. | mdpi.com |

| Solvent-Free | Aniline | N-Iodosuccinimide | Grinding | 94-99 | Minimizes solvent waste, simple workup. | acs.org |

Catalytic Strategies for Enhanced Environmental Footprint Reduction

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric methods. rsc.org

Detailed Research Findings:

For the synthesis of Methyl 3-iodo-4-(methylamino)benzoate, catalytic strategies can be applied to each key transformation to significantly reduce the environmental footprint.

The esterification of the carboxylic acid group with methanol can be efficiently catalyzed by solid acid catalysts such as modified montmorillonite (B579905) K10 or ion-exchange resins. cmu.edu These heterogeneous catalysts are easily separable from the reaction mixture and can be recycled, simplifying product purification and reducing waste. cmu.edu Biocatalysis, using enzymes like lipases, offers a highly selective and green alternative for ester synthesis, operating under mild conditions in aqueous or benign solvent systems. nih.gov Deep eutectic solvents (DES) have also been shown to act as effective dual solvent-catalysts for the esterification of benzoic acid, achieving high conversions. york.ac.uk

For the N-methylation of the amino group, transition metal catalysis offers a sustainable alternative to traditional methods. Cyclometalated ruthenium complexes have been shown to be effective for the selective N-methylation of anilines using methanol as the methylating agent. nih.gov Non-noble metal catalysts, such as those based on cobalt, have also been developed for the N-methylation of anilines using CO₂ and H₂, which represents a highly sustainable approach using a renewable carbon source. thieme-connect.com

The iodination of the aromatic ring, an electrophilic aromatic substitution, traditionally uses stoichiometric amounts of reagents. libretexts.orglibretexts.orgyoutube.com However, catalytic methods are emerging. Porous manganese oxides, produced by microorganisms, have been reported as effective and recyclable catalysts for halogenation reactions under solvent-free conditions. google.com Copper(II) nitrate has been used to catalyze the aerobic oxyiodination of phenols in water, demonstrating high activity and selectivity. mdpi.com

Interactive Data Table: Catalytic Approaches for Key Synthetic Steps

| Reaction Step | Catalyst | Reagents | Solvent | Yield (%) | Key Advantages | Reference |

| Esterification | Deep Eutectic Solvent (DES) | Benzoic Acid, Ethanol | DES | 88.4 | High conversion, recyclable solvent/catalyst system. | york.ac.uk |

| Esterification | Lipase | Carboxylic Acid, Amine | Buffer/Organic | High | High selectivity, mild conditions, biodegradable catalyst. | nih.govacs.org |

| N-Methylation | Cobalt Complex | Aniline, CO₂, H₂ | Ethanol | High | Uses renewable C1 source, non-noble metal catalyst. | thieme-connect.com |

| N-Methylation | Ru Complex | Aniline, Methanol | - | High | High selectivity for mono-methylation. | nih.gov |

| Iodination | Porous Manganese Oxide | Hydrocarbon, Bromine | Solvent-free | High | Recyclable catalyst, solvent-free conditions. | google.com |

| Iodination | Copper(II) Nitrate | Phenol, I₂ | Water | High | Green solvent, high selectivity for para-position. | mdpi.com |

Waste Minimization and By-product Management

A key goal of green chemistry is the minimization of waste at its source. This involves designing synthetic routes that are atom-economical and that avoid the generation of hazardous by-products.

Detailed Research Findings:

In the synthesis of Methyl 3-iodo-4-(methylamino)benzoate, several strategies can be employed for waste minimization and by-product management.

Catalyst and Solvent Recycling: The use of heterogeneous catalysts, such as solid acids for esterification or recyclable metal-based catalysts for N-methylation and iodination, is a primary strategy for waste reduction. cmu.edunih.gov For example, magnetic nanoparticles can be used as a core for a catalyst, allowing for easy separation and recycling. nih.gov Similarly, the use of recyclable solvents like ionic liquids or supercritical CO₂ minimizes solvent waste. umich.edursc.org

Atom Economy: Choosing reactions with high atom economy is crucial. For instance, catalytic N-methylation using methanol or CO₂/H₂ produces water as the main by-product, which is environmentally benign. thieme-connect.comnih.gov This is a significant improvement over traditional methods that use stoichiometric reagents and generate large amounts of salt waste. The synthesis of Sertraline, a pharmaceutical, provides a case study where changing the solvent from THF to ethanol allowed for the precipitation of the imine intermediate, driving the reaction to completion and simplifying purification, thereby reducing waste. acs.org

By-product Control: In reactions like palladium-catalyzed amination, which could be a potential route to the methylamino group, the formation of by-products such as diarylamines can be an issue. cmu.edu Careful selection of ligands and reaction conditions is essential to control selectivity and minimize the formation of these undesired products. nih.govnih.gov For instance, using an excess of the amine can sometimes suppress the formation of diarylated products. cmu.edu Real-time monitoring of catalytic reactions can also aid in understanding reaction mechanisms and controlling by-product formation. nih.gov In some cases, by-products can be managed through downstream processing; for example, wastewater from certain chemical processes can be treated using advanced oxidation processes or adsorption on materials like zeolites to remove toxic organic compounds. google.comnih.gov

Interactive Data Table: Strategies for Waste and By-product Control

| Strategy | Application in Synthesis | Example | Benefit | Reference |

| Catalyst Recycling | Esterification, N-methylation, Iodination | Use of solid acid catalysts, magnetic core catalysts. | Reduced catalyst waste, lower cost. | cmu.edunih.gov |

| Solvent Recycling | All steps | Use of ionic liquids or supercritical CO₂. | Reduced solvent consumption and waste. | umich.edursc.org |

| High Atom Economy Reactions | N-methylation | Catalytic N-methylation with methanol or CO₂/H₂. | Generation of benign by-products like water. | thieme-connect.comnih.gov |

| By-product Suppression | Amination Reactions | Use of specific ligands (e.g., KPhos) in Pd-catalyzed amination. | High selectivity for the desired primary or secondary amine. | nih.govnih.gov |

| In-process Purification | Imine Formation | Precipitation of the product from the reaction mixture. | Simplified work-up, reduced solvent use for purification. | acs.org |

| Effluent Treatment | General | Adsorption of aniline derivatives on zeolites. | Removal of toxic by-products from wastewater. | google.com |

Chemical Reactivity and Derivatization Strategies of Methyl 3 Iodo 4 Methylamino Benzoate

Reactivity of the Aryl Iodide Functionality

The aryl iodide moiety is the most reactive site for many synthetic transformations, primarily due to the relatively weak carbon-iodine bond, which facilitates oxidative addition in catalytic cycles.

Cross-Coupling Reactions for C-C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl iodide of methyl 3-iodo-4-(methylamino)benzoate is an excellent substrate for these transformations. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. organic-chemistry.org

Palladium catalysis is central to modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net The reaction is fundamental for the synthesis of arylalkynes. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org For methyl 3-iodo-4-(methylamino)benzoate, a Sonogashira coupling would introduce an alkynyl substituent at the C-3 position.

| Catalyst System | Alkyne Partner | Base | Solvent | Typical Conditions | Expected Product |

| Pd(PPh₃)₄ / CuI | Phenylacetylene | Triethylamine | THF | Room Temp to 50 °C | Methyl 4-(methylamino)-3-(phenylethynyl)benzoate |

| PdCl₂(PPh₃)₂ / CuI | Ethynyltrimethylsilane | Diisopropylamine | DMF | Room Temp | Methyl 3-((trimethylsilyl)ethynyl)-4-(methylamino)benzoate |

| Pd(OAc)₂ / PPh₃ / CuI | 1-Octyne | Piperidine | Acetonitrile (B52724) | 60 °C | Methyl 3-(oct-1-yn-1-yl)-4-(methylamino)benzoate |

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.gov It is widely used for the synthesis of biaryls and other conjugated systems. The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination. nih.govresearchgate.net The Suzuki-Miyaura coupling of methyl 3-iodo-4-(methylamino)benzoate would lead to the formation of a new C-C bond at the C-3 position, for instance, in the synthesis of biphenyl (B1667301) derivatives.

| Catalyst | Boronic Acid/Ester | Base | Solvent | Typical Conditions | Expected Product |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ (aq) | Toluene/Ethanol (B145695) | 80-100 °C | Methyl 4'-(methylamino)-[1,1'-biphenyl]-3-carboxylate |

| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 °C | Methyl 4'-methoxy-4-(methylamino)-[1,1'-biphenyl]-3-carboxylate |

| Pd(OAc)₂ / SPhos | Pyridine-3-boronic acid | K₂CO₃ | THF/H₂O | 70 °C | Methyl 4-(methylamino)-3-(pyridin-3-yl)benzoate |

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org

Ullmann Condensation: Traditionally, this reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. organic-chemistry.org Modern variations often use catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. For C-N coupling, an amine can be coupled with the aryl iodide to form a new C-N bond. This is particularly relevant for the synthesis of more complex diamine structures.

| Copper Source | Coupling Partner | Base | Ligand (optional) | Solvent | Typical Conditions | Expected Product |

| CuI | Aniline (B41778) | K₂CO₃ | 1,10-Phenanthroline | DMF | 100-120 °C | Methyl 4-(methylamino)-3-phenylaminobenzoate |

| Cu₂O | Phenol | Cs₂CO₃ | 2,2,6,6-Tetramethyl-3,5-heptanedione | Toluene | 110 °C | Methyl 4-(methylamino)-3-phenoxybenzoate |

| Cu(OAc)₂ | Pyrrolidine | K₃PO₄ | N,N'-Dimethylethylenediamine | Dioxane | 90 °C | Methyl 4-(methylamino)-3-(pyrrolidin-1-yl)benzoate |

Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions. researchgate.net They can facilitate Suzuki-Miyaura-type reactions and other C-C bond-forming transformations, often with different reactivity and selectivity profiles compared to palladium. Nickel catalysts are particularly effective for coupling with less reactive electrophiles, although aryl iodides are generally excellent substrates. youtube.com

| Nickel Catalyst | Coupling Partner | Base | Ligand | Solvent | Typical Conditions | Expected Product |

| NiCl₂(dppp) | Phenylboronic acid | K₃PO₄ | dppp | Dioxane | 80 °C | Methyl 4'-(methylamino)-[1,1'-biphenyl]-3-carboxylate |

| Ni(COD)₂ | 4-Vinylphenylboronic acid | K₂CO₃ | PCy₃ | THF | 60 °C | Methyl 4-(methylamino)-3-(4-vinylphenyl)benzoate |

| NiBr₂·diglyme | Methylmagnesium bromide | - | - | THF/Dioxane | Room Temp | Methyl 3-methyl-4-(methylamino)benzoate |

Aryl Iodide Activation for Electrophilic Aromatic Substitution

The substituents on the benzene (B151609) ring dictate the position of further electrophilic aromatic substitution. The methylamino group (-NHMe) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl ester group (-CO₂Me) is a deactivating, meta-directing group, withdrawing electron density. The iodine atom is a deactivating but ortho-, para-directing group. libretexts.org

Radical Reactions Involving the Iodide

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be achieved through various methods, including photoredox catalysis. nih.gov The resulting aryl radical can participate in a variety of transformations, such as hydrogen atom abstraction or cyclization reactions, providing a pathway to derivatives that are complementary to those obtained via two-electron ionic pathways.

Transformations of the Methylamino Group

The secondary amine functionality in Methyl 3-iodo-4-(methylamino)benzoate is a key site for various chemical derivatizations, including N-alkylation, N-acylation, oxidation, and the formation of urea (B33335) and amide derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The introduction of additional alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides. ncert.nic.in This reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the reaction of N-methylaniline derivatives with alkyl halides can yield tertiary amines. echemi.com The reactivity in N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. The use of a base is often necessary to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine. ncert.nic.in

N-Acylation: The methylamino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives (amides). ncert.nic.in This reaction is a common strategy to introduce carbonyl functionalities, which can alter the electronic properties and biological activity of the parent molecule. The acylation of aromatic amines is a well-established transformation in organic synthesis. ncert.nic.in

| Reaction Type | Reagent Examples | Product Type | General Conditions |

| N-Alkylation | Methyl iodide, Benzyl bromide | Tertiary amine | Base (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile) |

| N-Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Amide | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., DCM, THF) |

Oxidation and Reduction Pathways of the Amine

The methylamino group can undergo oxidation to form various products depending on the oxidant and reaction conditions. The oxidation of N-methylaniline has been studied, and it can lead to the formation of N-oxides or more complex polymeric structures. nih.govresearchgate.netebi.ac.uk For instance, chemical oxidation of N-methylaniline with an oxidant like dichromate has been investigated. nih.govresearchgate.netebi.ac.ukchemicalbook.com In metabolic studies, N-alkylanilines can be oxidized by enzymes like flavin-containing monooxygenase (FMO) to form N-oxides. nih.gov

Pathways for the reduction of the amine itself are less common as it is already in a reduced state. However, the broader context of reduction reactions on substituted anilines often involves the reduction of other functional groups in the molecule, while the amine remains unchanged.

Formation of Amide and Urea Derivatives

Amide Derivatives: As mentioned in the N-acylation section, amide derivatives are readily formed by reacting the methylamino group with acylating agents. ncert.nic.in This transformation is a cornerstone of medicinal chemistry and materials science for creating diverse molecular structures.

Urea Derivatives: The methylamino group can react with isocyanates to form N,N'-disubstituted urea derivatives. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Alternatively, urea derivatives can be synthesized through dehydrogenative coupling of amines with sources like methanol (B129727) or formamides, often catalyzed by transition metals. acs.orgresearchgate.net The synthesis of urea derivatives is significant in the development of pharmaceuticals and agrochemicals. rsc.org

| Derivative | Reagent Class | General Reaction |

| Amide | Acyl Halides / Anhydrides | R-COCl + HNR'R'' → R-CONR'R'' + HCl |

| Urea | Isocyanates | R-N=C=O + HNR'R'' → R-NH-CO-NR'R'' |

Reactions at the Methyl Ester Moiety

The methyl ester group is another key functional handle in Methyl 3-iodo-4-(methylamino)benzoate, allowing for transformations such as hydrolysis and transesterification.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-iodo-4-(methylamino)benzoic acid, under either acidic or basic conditions. oieau.fr

Base-catalyzed hydrolysis (saponification) is a common method, typically employing a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. psu.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Acid-catalyzed hydrolysis is also possible, typically using a strong acid like sulfuric acid or hydrochloric acid in the presence of water. This reaction is reversible, and the equilibrium can be driven towards the carboxylic acid by using a large excess of water.

| Condition | Reagents | Product |

| Basic (Saponification) | NaOH or KOH in H2O/MeOH | Carboxylate salt (acidified to carboxylic acid) |

| Acidic | H2SO4 or HCl in H2O | Carboxylic acid |

A study on the hydrolysis of substituted methyl benzoates showed that the reaction is sensitive to temperature and pH, with base-catalyzed hydrolysis being significant at higher pH values. psu.edu

Transesterification for Diverse Ester Derivatives

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to the formation of a new ester. This reaction can be catalyzed by either acids or bases. ucla.edu For instance, reacting Methyl 3-iodo-4-(methylamino)benzoate with a different alcohol (e.g., ethanol, propanol) in the presence of a suitable catalyst would yield the corresponding ethyl or propyl ester. The use of an excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu Various catalysts, including zinc compounds, have been employed for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols. google.com

| Catalyst Type | Reagent Examples | Product |

| Acid | H2SO4, p-TsOH | New ester + Methanol |

| Base | NaOR, KOR | New ester + Methanol |

| Metal-based | Titanates, Zinc acetate | New ester + Methanol |

The synthesis of various benzoic acid esters through transesterification of crude methyl benzoate has been studied, highlighting the utility of this reaction for creating a library of ester derivatives. researchgate.net

Amidation with Primary and Secondary Amines

The methyl ester functionality of Methyl 3-iodo-4-(methylamino)benzoate can be converted to an amide through reaction with primary or secondary amines. This transformation is a fundamental reaction in organic synthesis, leading to the formation of a stable amide bond. While direct amidation of esters is often challenging due to the relatively low reactivity of the ester group, several catalytic methods have been developed to facilitate this process.

For instance, nickel-catalyzed amidation has emerged as a powerful tool for the coupling of unactivated methyl esters with a variety of amines. lookchem.com In a general sense, a catalyst system comprising a nickel(0) source, such as Ni(cod)₂, and an N-heterocyclic carbene (NHC) ligand, like IPr, can effectively promote the amidation of methyl benzoates. lookchem.com These reactions typically proceed at elevated temperatures, for example, 140 °C in a solvent like toluene, and can accommodate a wide range of primary and secondary aliphatic amines, as well as aniline derivatives. lookchem.com The reaction is proposed to occur via a cross-coupling pathway, which is mechanistically distinct from traditional acid or base-catalyzed amidations. lookchem.com

Another approach involves the use of heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), which has shown high activity in the direct amidation of esters with amines under solvent-free conditions. researchgate.net This method offers the advantage of catalyst reusability and can be applied to a broad scope of esters and amines. researchgate.net

It is important to note that the presence of the N-methylamino group on the benzene ring of Methyl 3-iodo-4-(methylamino)benzoate could potentially influence the reaction conditions required for amidation. However, the fundamental principles of these catalytic amidation methods are expected to be applicable.

Table 1: Representative Conditions for Catalytic Amidation of Methyl Benzoates

| Catalyst System | Amine Scope | Typical Conditions | Reference |

| Ni(cod)₂ / IPr | Primary and secondary aliphatic amines, anilines | Toluene, 140 °C, 16 h | lookchem.com |

| Nb₂O₅ | Primary amines (e.g., n-octylamine), anilines | Solvent-free, elevated temperature | researchgate.net |

| Boron-based catalysts (e.g., boronic acids) | Various amines | Azeotropic water removal | ucl.ac.uk |

This table presents general conditions for the amidation of methyl benzoates and serves as a predictive model for the reactivity of Methyl 3-iodo-4-(methylamino)benzoate.

Reduction to Alcohol Functionalities

The methyl ester group of Methyl 3-iodo-4-(methylamino)benzoate can be reduced to a primary alcohol, yielding the corresponding (3-iodo-4-(methylamino)phenyl)methanol. This transformation is typically achieved using powerful reducing agents.

A common and effective method for the reduction of esters to alcohols is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ is a potent reducing agent capable of reducing a wide variety of functional groups, including esters. However, its high reactivity necessitates careful handling and anhydrous conditions. jsynthchem.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions. jsynthchem.com However, its reactivity can be enhanced by the addition of certain additives. For instance, the NaBH₄/FeCl₂ system has been shown to selectively reduce nitro groups in the presence of ester functionalities. thieme-connect.com More relevant to the reduction of esters, the combination of NaBH₄ and iodine has been reported to efficiently reduce carboxylic acids to alcohols. acs.org A similar system, aminodiborane (μ-NH₂B₂H₅), generated in situ from iodine and ammonia (B1221849) borane, is also effective for the reduction of esters to alcohols. rsc.org

When considering the reduction of Methyl 3-iodo-4-(methylamino)benzoate, the chemoselectivity of the reducing agent is a key factor. The iodo-substituent is generally stable to hydride reducing agents like LiAlH₄ and NaBH₄. The N-methylamino group is also expected to be inert under these conditions.

Table 2: Reagents for the Reduction of Esters to Alcohols

| Reagent | Typical Conditions | Comments | Reference |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | Highly reactive, non-selective | jsynthchem.com |

| Aminodiborane (μ-NH₂B₂H₅) | Generated in situ from I₂ and NH₃BH₃ | Broad substrate scope | rsc.org |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | THF | Effective for carboxylic acids, potentially applicable to esters | acs.org |

This table provides an overview of common methods for ester reduction, which are anticipated to be effective for Methyl 3-iodo-4-(methylamino)benzoate.

Multi-Component Reactions and Cascade Transformations

The structural features of Methyl 3-iodo-4-(methylamino)benzoate make it a potential substrate for multi-component reactions (MCRs) and cascade transformations, which are efficient strategies for the rapid construction of complex molecules from simple starting materials.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that could potentially involve a derivative of Methyl 3-iodo-4-(methylamino)benzoate. The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com In this context, the amino group of Methyl 3-iodo-4-(methylamino)benzoate could serve as the amine component. The reaction is typically exothermic and proceeds rapidly at room temperature or with gentle heating in polar aprotic solvents like DMF or alcohols. wikipedia.orggeorgiasouthern.edu The products of Ugi reactions often possess peptide-like structures, making this a valuable reaction in medicinal chemistry. youtube.com

Cascade reactions, where a series of intramolecular or intermolecular reactions occur in a single pot, could also be envisioned. For instance, cascade reactions involving anilines have been developed for the synthesis of various heterocyclic systems. researchgate.netacs.orgrsc.org The presence of the reactive iodo-group in Methyl 3-iodo-4-(methylamino)benzoate opens up possibilities for cascade sequences that incorporate a cross-coupling step.

Chemo- and Regioselective Functionalization Studies

The presence of multiple reactive sites in Methyl 3-iodo-4-(methylamino)benzoate necessitates careful consideration of chemo- and regioselectivity in its derivatization. The key functional groups for selective modification are the iodo-substituent and the aromatic ring itself.

The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organic halide, is a powerful method for C-C bond formation. nih.gov It is conceivable that the iodo-group of Methyl 3-iodo-4-(methylamino)benzoate could be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. nih.govrsc.orgscientificupdate.com The choice of catalyst, ligand, and reaction conditions would be crucial to ensure that the reaction occurs at the C-I bond without affecting the ester or amino functionalities.

Regarding the regioselectivity of further substitution on the aromatic ring, the directing effects of the existing substituents must be considered. libretexts.orglibretexts.orgsavemyexams.comwikipedia.org The N-methylamino group is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. scispace.com Conversely, the methyl ester group is a deactivating, meta-directing group. The iodo-substituent is deactivating but ortho-, para-directing. In the case of Methyl 3-iodo-4-(methylamino)benzoate, the powerful activating effect of the N-methylamino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the amino group (C5) is the most likely site for electrophilic aromatic substitution.

Iodination of anilines can be achieved using various reagents, and the regioselectivity is often dependent on the reaction conditions. niscpr.res.inresearchgate.net While the target molecule is already iodinated, this reactivity is important to consider in the context of synthesizing analogs.

Table 3: Potential Selective Functionalization Reactions

| Reaction Type | Target Site | Potential Reagents | Comments | Reference |

| Suzuki-Miyaura Coupling | C-I bond | Aryl/alkyl boronic acids, Pd catalyst, base | High potential for selective C-C bond formation. | nih.govrsc.org |

| Electrophilic Aromatic Substitution | C5 position | Electrophiles (e.g., NBS, NCS, acyl chlorides) | Directed by the strong activating N-methylamino group. | scispace.com |

This table outlines plausible selective functionalization strategies for Methyl 3-iodo-4-(methylamino)benzoate based on the known reactivity of analogous compounds.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Methyl 3-iodo-4-(methylamino)benzoate, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment. The aromatic protons, due to their specific substitution pattern on the benzene (B151609) ring, exhibit characteristic chemical shifts and coupling patterns. The methyl groups of the ester and the methylamino moieties also show singlet signals at specific chemical shifts, confirming their presence.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.5 | Multiplet | 3H |

| OCH₃ (Ester) | ~3.9 | Singlet | 3H |

| NCH₃ (Methylamino) | ~3.0 | Singlet | 3H |

| NH | ~4.5 | Broad Singlet | 1H |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in Methyl 3-iodo-4-(methylamino)benzoate gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the ester group appears at a significantly downfield chemical shift compared to the aromatic and methyl carbons.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Ester) | ~166 |

| Aromatic C-I | ~95 |

| Aromatic C-N | ~150 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-COOCH₃ | ~125 |

| OCH₃ (Ester) | ~52 |

| NCH₃ (Methylamino) | ~30 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in assigning the signals of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the methyl groups and the aromatic ring, as well as the position of the ester and methylamino substituents. For example, a correlation between the ester methyl protons and the carbonyl carbon would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents on the aromatic ring.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a compound-specific reference standard. By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of Methyl 3-iodo-4-(methylamino)benzoate can be determined with high precision. This technique is also valuable for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of an ion. For Methyl 3-iodo-4-(methylamino)benzoate (C₉H₁₀INO₂), the experimentally determined exact mass would be compared to the calculated theoretical mass to confirm its molecular formula. The presence of iodine with its characteristic isotopic pattern would also be evident in the mass spectrum.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 291.9834 | Typically within ± 0.0005 |

| Note: The observed m/z is an example and would be determined experimentally. |

The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group from the ester, or cleavage of the methylamino group, providing further evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While direct experimental MS/MS data for Methyl 3-iodo-4-(methylamino)benzoate is not widely published, its fragmentation pathway can be predicted based on the established principles of mass spectrometry for aromatic amines, esters, and halogenated compounds. jove.comlibretexts.orgnih.gov

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) of Methyl 3-iodo-4-(methylamino)benzoate (molecular weight: 291.09 g/mol ) would be expected to undergo characteristic fragmentation. nih.gov Key predicted fragmentation pathways include:

Loss of a Methyl Radical from the Ester: A common fragmentation for methyl esters is the loss of the methyl group (•CH₃), leading to the formation of a stable acylium ion.

α-Cleavage at the Methylamino Group: The N-methyl group can undergo α-cleavage, resulting in the loss of a hydrogen radical (•H) or a methyl radical (•CH₃). jove.comlibretexts.org Cleavage of the C-N bond can also occur.

Loss of the Methoxy Group from the Ester: Cleavage of the C-O bond of the ester can lead to the loss of a methoxy radical (•OCH₃).

Decarboxylation: The ester group can be lost as carbon dioxide (CO₂) or methyl formate (B1220265) (HCOOCH₃).

Cleavage of the C-I Bond: The carbon-iodine bond is susceptible to cleavage, leading to the loss of an iodine radical (•I) or an iodine cation (I⁺). researchgate.net The high stability of the resulting aryl cation would favor this fragmentation. docbrown.infodocbrown.info

A plausible fragmentation cascade is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragmentation | Resulting Product Ion (m/z) | Neutral Loss |

| 291 ([M]⁺˙) | Loss of methyl radical from ester | 276 | •CH₃ |

| 291 ([M]⁺˙) | Loss of methoxy radical from ester | 260 | •OCH₃ |

| 291 ([M]⁺˙) | Loss of iodine radical | 164 | •I |

| 260 | Loss of carbon monoxide | 232 | CO |

| 164 | Loss of methyl radical from amine | 149 | •CH₃ |

This table represents predicted fragmentation pathways and m/z values. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For Methyl 3-iodo-4-(methylamino)benzoate, GC-MS serves as an excellent tool for assessing purity, identifying impurities, and confirming the molecular weight of the compound. nih.gov

In a typical GC-MS analysis, the compound would be introduced into the GC, where it would travel through a capillary column. The retention time would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For a related compound, Methyl 3-iodo-4-methylbenzoate, GC-MS data is available, suggesting that this class of compounds is amenable to GC analysis. nih.gov

Following separation by GC, the eluted compound enters the mass spectrometer. The resulting mass spectrum would display the molecular ion peak and a series of fragment ions. The expected molecular ion peak for Methyl 3-iodo-4-(methylamino)benzoate would be at an m/z of 291, corresponding to its molecular weight. The fragmentation pattern would be consistent with that discussed in the MS/MS section, providing structural confirmation.

A hypothetical GC-MS data summary is presented below.

| Parameter | Expected Value/Observation |

| GC Retention Time | Dependent on column and conditions |

| MS Molecular Ion (m/z) | 291 ([M]⁺˙) |

| Key Fragment Ions (m/z) | 276, 260, 164, 149, 127 |

This table is illustrative and based on the analysis of related compounds and theoretical principles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that is particularly well-suited for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS. researchgate.net For Methyl 3-iodo-4-(methylamino)benzoate, LC-MS is an ideal method for purity assessment, quantification in complex matrices, and analysis of potential non-volatile impurities or degradation products.

The compound would be separated on a reversed-phase HPLC column (e.g., C18) using a suitable mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid to improve ionization. nih.gov

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 292. The high sensitivity of LC-MS allows for the detection of trace-level impurities. By employing tandem MS (LC-MS/MS), specific precursor-to-product ion transitions can be monitored for highly selective and quantitative analysis.

A summary of typical LC-MS parameters for a similar compound is provided below.

| Parameter | Typical Condition |

| LC Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 292 ([M+H]⁺) |

| Key MS/MS Transitions | e.g., 292 -> 260, 292 -> 164 |

This table provides representative LC-MS conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of Methyl 3-iodo-4-(methylamino)benzoate is expected to show characteristic absorption bands corresponding to its functional groups. While an experimental spectrum for this specific compound is not readily available, data for the closely related Methyl 4-(methylamino)benzoate (B8343159) can provide a basis for prediction. nist.gov

Predicted Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic, -CH₃) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1700-1725 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-N (aromatic amine) | Stretching | 1250-1360 |

| C-O (ester) | Stretching | 1100-1300 |

| C-I | Stretching | 500-600 |

This table is based on established correlation charts and data from similar compounds.

Raman Spectroscopy Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C-I bond, being a heavy atom bond, would also be expected to give a characteristic low-frequency Raman signal.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. The chromophore in Methyl 3-iodo-4-(methylamino)benzoate is the substituted benzene ring. The presence of the amino group (an auxochrome) and the ester group, conjugated with the aromatic ring, will influence the position and intensity of the absorption maxima (λ_max).

Based on data for similar aminobenzoates, it is expected that Methyl 3-iodo-4-(methylamino)benzoate will exhibit absorption bands in the UV region. The primary absorption is likely due to π → π* transitions within the benzene ring. The presence of the iodine atom may cause a slight red shift (bathochromic shift) compared to the non-iodinated analog.

Predicted UV-Visible Absorption Maxima

| Solvent | Predicted λ_max (nm) | Associated Transition |

| Ethanol (B145695) | ~230 and ~310 | π → π* |

This table is an estimation based on data for related aminobenzoate compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of Methyl 3-iodo-4-(methylamino)benzoate has not been reported in the Cambridge Structural Database.

If suitable single crystals of the compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and potentially the ester carbonyl, as well as halogen bonding involving the iodine atom.

The crystal packing arrangement.

For related structures, such as 4-iodobenzoic acid, X-ray crystallography has revealed hydrogen-bonded dimers in the solid state. wikipedia.org Similar interactions could be anticipated for Methyl 3-iodo-4-(methylamino)benzoate, along with potential N-H···O hydrogen bonds.

Computational and Theoretical Investigations of Methyl 3 Iodo 4 Methylamino Benzoate

Reaction Mechanism Modeling

The elucidation of reaction mechanisms through computational modeling provides profound insights into the transformation of molecules. For Methyl 3-iodo-4-(methylamino)benzoate, theoretical studies are instrumental in understanding its reactivity, particularly in reactions involving its key functional groups: the iodo, methylamino, and methyl ester moieties. Density Functional Theory (DFT) and ab initio methods are commonly employed to map the potential energy surfaces of reactions, identifying the most plausible pathways.

These computational approaches allow for the investigation of various reaction types, such as nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the ester and amino groups. By modeling these reactions, researchers can predict how the electronic and steric properties of Methyl 3-iodo-4-(methylamino)benzoate influence its chemical behavior.

Transition State Analysis for Reaction Pathways

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and is pivotal in determining the reaction rate. For reactions involving Methyl 3-iodo-4-(methylamino)benzoate, computational chemists locate transition state structures using various algorithms.

Once located, the nature of the transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy barrier. By comparing the activation energies of different potential pathways, the most kinetically favorable route can be determined. For instance, in a potential Suzuki coupling reaction, transition state analysis could reveal the energetic barriers for the oxidative addition, transmetalation, and reductive elimination steps.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry serves as a powerful predictive tool for the outcomes and selectivity of chemical reactions. By simulating reactions under various conditions, it is possible to forecast the major products and the regioselectivity or stereoselectivity of the transformation. In the case of Methyl 3-iodo-4-(methylamino)benzoate, which has multiple reactive sites, predicting selectivity is crucial.

For example, in reactions with a nucleophile, computational models can predict whether the substitution will occur at the carbon bearing the iodine atom or if the nucleophile will react with the ester group. These predictions are based on the calculated energies of the intermediates and transition states for each possible reaction pathway. The reliability of these predictions is often validated by comparison with experimental results when available.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For Methyl 3-iodo-4-(methylamino)benzoate, computational methods can be used to systematically modify its structure and observe the resulting changes in reactivity.

By calculating various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, researchers can build quantitative structure-reactivity relationship (QSRR) models. These models correlate the structural features with reactivity parameters like reaction rates or equilibrium constants. For example, the electron-donating nature of the methylamino group and the electron-withdrawing and steric effects of the iodo and methyl ester groups can be quantified and related to the compound's reactivity in specific reactions.

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic parameters, which is invaluable for the characterization of new or uncharacterized compounds like Methyl 3-iodo-4-(methylamino)benzoate. Theoretical calculations can provide predicted spectra that can be compared with experimental data for validation.

Commonly predicted spectroscopic data include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. DFT methods, often in conjunction with specific basis sets, are the standard for these predictions. The accuracy of these predictions can be high, often aiding in the assignment of experimental spectra and confirming the structure of the synthesized compound.

Below is a table of theoretically predicted spectroscopic data for Methyl 3-iodo-4-(methylamino)benzoate. These values are calculated using computational chemistry software and serve as a reference for experimental validation.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - Aromatic Protons | 6.5 - 8.0 |

| ¹H NMR Chemical Shift (ppm) - N-CH₃ | 2.8 - 3.2 |

| ¹H NMR Chemical Shift (ppm) - O-CH₃ | 3.7 - 4.0 |

| ¹³C NMR Chemical Shift (ppm) - C=O | 165 - 170 |

| ¹³C NMR Chemical Shift (ppm) - C-I | 90 - 100 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3350 - 3450 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1700 - 1730 |

| UV-Vis λmax (nm) | 250 - 350 |

Role As a Versatile Synthetic Intermediate in Complex Molecule Construction

Building Block for Heterocyclic Systems

The structural motif of Methyl 3-iodo-4-(methylamino)benzoate is pre-organized for the construction of various heterocyclic systems, which are ubiquitous in pharmaceuticals and functional materials.

The presence of the amino and carboxylate functionalities in a 1,2-relationship on the benzene (B151609) ring makes Methyl 3-iodo-4-(methylamino)benzoate a derivative of anthranilic acid, a well-known precursor for a variety of nitrogen-containing heterocycles. sigmaaldrich.comnih.gov While direct examples utilizing Methyl 3-iodo-4-(methylamino)benzoate are not extensively documented in publicly available literature, the reactivity of its parent scaffold, anthranilic acid and its derivatives, provides a strong indication of its synthetic potential. For instance, anthranilic acids are widely used in the synthesis of quinazolines, acridones, and benzodiazepines through condensation and cyclization reactions. sigmaaldrich.com The methylamino group in the target compound can be expected to participate in similar transformations, potentially leading to N-methylated heterocyclic products.

The iodo group at the 3-position offers a valuable site for further functionalization through transition metal-catalyzed cross-coupling reactions. For example, a related compound, methyl 3-iodo-4-methoxybenzoate, has been utilized in the preparation of a pyrazolo[3,4-b]pyridine derivative, highlighting the utility of the iodo-benzoate scaffold in constructing complex nitrogen-containing aromatic systems. unimi.it

The strategic placement of the reactive sites on Methyl 3-iodo-4-(methylamino)benzoate facilitates its use in the synthesis of fused ring systems. The iodo group can readily participate in intramolecular cyclization reactions to form a new ring fused to the existing benzene ring. For instance, palladium-catalyzed intramolecular amination or etherification reactions, following a prior modification of the methylamino or ester group, could lead to the formation of various fused heterocyclic structures.

Although specific examples with Methyl 3-iodo-4-(methylamino)benzoate are scarce in the literature, the general strategy of using ortho-iodoaniline derivatives for the synthesis of fused heterocycles is a well-established synthetic approach. This suggests a high potential for Methyl 3-iodo-4-(methylamino)benzoate to serve as a key building block in the construction of novel fused ring systems of medicinal or material interest.

Precursor for Advanced Aromatic Scaffolds

The trifunctional nature of Methyl 3-iodo-4-(methylamino)benzoate allows for its elaboration into more complex and highly substituted aromatic scaffolds. The iodo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position with high selectivity.

For example, the Sonogashira coupling of a related compound, methyl 3-iodo-4-methoxybenzoate, with an alkyne has been reported, demonstrating the feasibility of introducing alkynyl substituents. unimi.it Similarly, Suzuki coupling could be employed to introduce aryl or heteroaryl groups, leading to the formation of biaryl structures, which are common motifs in many biologically active molecules. The ability to perform these transformations in the presence of the methylamino and methyl ester groups underscores the versatility of this building block in the stepwise construction of advanced aromatic scaffolds.

Enabling Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of lead compounds by screening small, low-molecular-weight fragments. frontiersin.org Methyl 3-iodo-4-(methylamino)benzoate, with a molecular weight of 291.09 g/mol , falls within the typical range for fragments. Its inherent functionality provides multiple points for vector-based elaboration once a binding interaction with a biological target is identified.

The iodo group, in particular, serves as an excellent handle for "fragment growing" or "fragment linking" strategies. For instance, if the methylamino benzoate (B1203000) portion of the molecule is found to bind to a protein, the iodo group can be readily modified through various coupling reactions to introduce new functionalities that can interact with adjacent pockets of the protein, thereby increasing potency and selectivity. While no specific studies detailing the use of Methyl 3-iodo-4-(methylamino)benzoate in an FBDD campaign have been found in the public domain, its structural features make it an attractive candidate for inclusion in fragment libraries for screening against a wide range of biological targets.

Chiral Pool Synthesis Applications (if applicable to chiral derivatives)